molecular formula C9H10N4 B1432523 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-23-0

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1432523
CAS No.: 1356003-23-0
M. Wt: 174.2 g/mol
InChI Key: WYYRERHSUZELCK-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine typically involves cyclocondensation reactions. One common method includes the reaction of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require heating and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, possibly using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways related to cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine is unique due to its specific cyclopropyl substitution, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under physiological conditions .

Properties

IUPAC Name

2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-4-11-9-3-8(6-1-2-6)12-13(9)5-7/h3-6H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYRERHSUZELCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251551
Record name 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356003-23-0
Record name 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356003-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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